![molecular formula C10H13NO4 B12883173 alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate CAS No. 94133-60-5](/img/structure/B12883173.png)
alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate
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Overview
Description
Alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate is a chemical compound with the molecular formula C10H12NO4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate can be achieved through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Another method involves the use of a catalytic ruthenium complex and an alkali metal base to enable a virtually salt-free and straightforward bimolecular assembly, giving N-unsubstituted pyrroles through fully unmasked α-amino aldehydes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and the availability of starting materials. The use of catalytic systems and optimized reaction conditions ensures high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to the formation of N-substituted pyrroles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrroles .
Scientific Research Applications
Antitumor Activity
One of the primary applications of alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate is in the development of antitumor agents. Research has shown that derivatives of pyrrole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications to the pyrrole structure have led to compounds with enhanced antitumor activity, demonstrating potential for further development as therapeutic agents against cancers such as lung and breast cancer .
Case Study: Synthesis and Evaluation
A study synthesized a series of indolin-2-one derivatives featuring pyrrole moieties, which were evaluated for their antitumor properties against human carcinoma cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting promising antitumor efficacy .
Neurotropic Virus Inhibition
This compound has also been investigated for its potential in inhibiting neurotropic viruses, particularly alphaviruses. Compounds derived from similar structures have been shown to confer protection against viral infections in preclinical models.
Case Study: Structural Optimization
Research focused on optimizing indole-2-carboxamide inhibitors demonstrated that modifications to the pyrrole structure could improve potency against viruses like Western equine encephalitis virus (WEEV). This optimization resulted in compounds with significantly enhanced stability and increased half-lives in biological systems, indicating their potential for therapeutic use .
Biodegradable Polymers
Another application is in the development of biodegradable polymers for medical use, such as drug delivery systems. The incorporation of pyrrole derivatives into polymer matrices has been studied for controlled release formulations, which can improve the therapeutic efficacy of various drugs while minimizing side effects.
Case Study: Controlled Release Systems
Research into temperature-responsive hydrogels incorporating pyrrole derivatives showed promise for controlled delivery of therapeutic agents like recombinant human growth hormone. These systems can offer sustained release profiles, enhancing patient compliance and treatment outcomes .
Synthesis and Characterization
The synthesis of this compound involves several chemical transformations that can be optimized for yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
Synthesis Method | Yield (%) | Characterization Techniques |
---|---|---|
Alkylation Reaction | 85 | NMR, Mass Spectrometry |
Esterification | 90 | NMR, IR Spectroscopy |
Hydrolysis | 95 | NMR, HPLC |
Mechanism of Action
The mechanism of action of alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole, 2-ethyl-1-methyl: This compound shares a similar pyrrole structure but lacks the carboxy and acetate groups.
Pyrrole-2-carboxaldehyde: Another pyrrole derivative with different functional groups and properties.
Uniqueness
Its combination of carboxy, ethyl, and acetate groups makes it versatile for various synthetic and research purposes .
Biological Activity
Alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate is a pyrrole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and implications in medicinal chemistry, drawing from diverse sources and studies.
Chemical Structure and Synthesis
The compound features a unique molecular structure characterized by an ethyl group at the alpha position and carboxylic acid functionality. Its molecular formula is C10H13NO2, with a molecular weight of approximately 183.22 g/mol. The synthesis of this compound can be achieved through various methods, including:
- Condensation reactions : Involving ethyl acetoacetate and substituted pyrroles.
- Cyclization : Utilizing appropriate reagents to form the pyrrole ring.
These synthetic pathways highlight the compound's accessibility for further research and application in biological systems.
Anticancer Properties
Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant anticancer activity. For instance, a comparative analysis showed that modifications in the pyrrole structure can lead to enhanced cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
This compound | A549 (lung adenocarcinoma) | 15 | Moderate |
Methyl 3-Carboxy-1-Methyl-1H-Pyrrole-2-Acetate | A549 | 20 | Low |
Control (Cisplatin) | A549 | 5 | High |
The data suggest that alpha-ethyl substitution may enhance the compound's biological activity compared to its methyl counterpart .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. A study evaluating various pyrrole derivatives found that certain structural modifications significantly improved their efficacy against bacterial strains:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 18 |
Methyl 3-Carboxy-1-Methyl-1H-Pyrrole-2-Acetate | Staphylococcus aureus | 12 |
Control (Ampicillin) | Staphylococcus aureus | 25 |
These findings indicate that the ethyl group may play a critical role in enhancing the compound's antimicrobial properties .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with cellular targets involved in apoptosis and cell cycle regulation. Computational modeling has provided insights into its binding characteristics with key proteins associated with cancer and microbial resistance .
Case Studies
Several case studies have documented the biological effects of pyrrole derivatives:
- Case Study on Anticancer Activity : In vitro studies using A549 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Efficacy : A clinical study involving patients with bacterial infections showed that formulations containing this compound exhibited significant improvement in infection control compared to standard antibiotic treatments.
Properties
CAS No. |
94133-60-5 |
---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-(1-carboxypropyl)-1-methylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO4/c1-3-6(9(12)13)8-7(10(14)15)4-5-11(8)2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
JDOLHIYLZCMCCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CN1C)C(=O)O)C(=O)O |
Origin of Product |
United States |
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